4'-Methoxy-3'-(trifluoromethyl)acetophenone is a specialized, pre-functionalized building block characterized by a push-pull stereoelectronic system on an acetophenone core [1]. Featuring an electron-donating 4-methoxy group paired with a strongly electron-withdrawing 3-trifluoromethyl moiety, this compound offers a precise reactivity profile for downstream synthesis. In procurement contexts, it is primarily sourced as an advanced intermediate for pharmaceutical and agrochemical manufacturing, where the trifluoromethyl group is required to enhance target molecule lipophilicity and metabolic stability, while the methoxy group provides a versatile handle for subsequent derivatization or structural tuning [1].
Attempting to substitute this compound with simpler analogs, such as 4'-methoxyacetophenone or 3'-(trifluoromethyl)acetophenone, introduces severe process inefficiencies [1]. Late-stage trifluoromethylation of methoxyacetophenones requires harsh, expensive fluorinating reagents, specialized equipment, and often results in poor regioselectivity and low yields due to competing reactions[1]. Conversely, attempting to introduce a methoxy group onto a trifluoromethylated core requires forcing conditions that can degrade the ketone functionality. Procuring the exactly substituted 149105-10-2 guarantees the correct regiochemistry, eliminates multi-step hazardous synthetic bottlenecks, and ensures reproducible purity profiles essential for scalable API manufacturing[1].
When synthesizing complex trifluoromethylated APIs, utilizing 4'-Methoxy-3'-(trifluoromethyl)acetophenone as a starting material significantly outperforms routes relying on late-stage electrophilic trifluoromethylation of 4'-methoxyacetophenone [1]. The pre-installed CF3 group eliminates the need for hazardous reagents and avoids ortho/meta isomeric mixtures. Standard scale-up models indicate that starting with the pre-functionalized core achieves a >85% target yield across the first two coupling steps, whereas late-stage CF3 installation on the methoxyacetophenone baseline typically drops overall yield to below 45% due to poor regiocontrol and purification losses [1].
| Evidence Dimension | Two-step intermediate synthesis yield |
| Target Compound Data | >85% yield (pre-installed CF3) |
| Comparator Or Baseline | 4'-Methoxyacetophenone (<45% yield via late-stage trifluoromethylation) |
| Quantified Difference | >40% absolute yield improvement |
| Conditions | Standard multi-step API scale-up (100g+ scale) |
Eliminating late-stage fluorination steps drastically reduces reagent costs, improves safety profiles, and simplifies downstream purification in commercial manufacturing.
The dual substitution of 149105-10-2 alters its physical handling properties compared to its unfluorinated analog [1]. While 4'-methoxyacetophenone is a solid at room temperature (melting point ~38-39 °C) which can complicate liquid-phase continuous flow setups without pre-dissolution, the introduction of the meta-CF3 group disrupts crystal packing. This shifts the handling characteristics, resulting in highly soluble behavior in standard organic solvents (e.g., DCM, EtOAc) at higher concentrations. This allows for >2.0 M feed streams in continuous manufacturing, whereas the baseline methoxyacetophenone is limited by ambient crystallization risks at high concentrations[1].
| Evidence Dimension | Solvent capacity / Feed stream molarity |
| Target Compound Data | High solubility enabling >2.0 M feed solutions |
| Comparator Or Baseline | 4'-Methoxyacetophenone (limited by ambient crystallization risks at high concentrations) |
| Quantified Difference | Enables higher throughput in continuous flow reactors |
| Conditions | Ambient temperature continuous flow synthesis in standard organic solvents |
Liquid-phase processability without the risk of line-clogging is critical for modern continuous-flow manufacturing and automated synthesis platforms.
The presence of the strongly electron-withdrawing 3'-trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon compared to 4'-methoxyacetophenone [1]. In standard borohydride reductions or asymmetric hydrogenations, 4'-Methoxy-3'-(trifluoromethyl)acetophenone exhibits accelerated reaction kinetics. While the electron-donating 4'-methoxy group generally dampens ketone reactivity, the meta-CF3 group precisely counteracts this, reducing the required catalyst loading or reaction time by approximately 30-50% to achieve >99% conversion compared to the unfluorinated baseline[1].
| Evidence Dimension | Carbonyl reduction kinetics (time to >99% conversion) |
| Target Compound Data | Accelerated conversion (typically <4 hours) |
| Comparator Or Baseline | 4'-Methoxyacetophenone (typically >6-8 hours under identical mild conditions) |
| Quantified Difference | 30-50% reduction in reaction time |
| Conditions | Standard catalytic asymmetric hydrogenation or mild hydride reduction |
Faster reaction kinetics reduce reactor residence time and lower catalyst loading costs in large-scale pharmaceutical intermediate production.
In medicinal chemistry procurement, selecting the correct building block is essential for hitting target physicochemical properties. Incorporating 4'-Methoxy-3'-(trifluoromethyl)acetophenone into a scaffold reliably increases the lipophilicity (LogP) of the resulting analog by approximately 0.8 to 1.0 units compared to using 4'-methoxyacetophenone [1]. This predictable shift is crucial for optimizing membrane permeability and metabolic stability in lead optimization, making the pre-fluorinated building block a superior choice when the baseline methoxy-only scaffold exhibits poor pharmacokinetic absorption [1].
| Evidence Dimension | Calculated/Experimental LogP contribution |
| Target Compound Data | Adds ~0.8 - 1.0 LogP units |
| Comparator Or Baseline | 4'-Methoxyacetophenone (baseline LogP contribution) |
| Quantified Difference | +0.8 to +1.0 LogP units |
| Conditions | Standard structure-activity relationship (SAR) profiling in drug discovery |
Predictable tuning of lipophilicity allows medicinal chemists to directly address poor membrane permeability without redesigning the entire core scaffold.
Due to its optimized lipophilicity and metabolic stability profile provided by the CF3 group, this compound is highly suited for the synthesis of central nervous system (CNS) active agents and metabolic enzyme inhibitors [1]. The pre-installed functional groups allow for rapid elaboration into complex heterocycles without the need for late-stage fluorination, ensuring high overall yields and purity.
The push-pull electronic nature of the 4'-methoxy and 3'-trifluoromethyl groups makes this acetophenone an ideal precursor for novel fungicides and herbicides [1]. The CF3 group enhances environmental stability and target-site penetration, while the ketone provides a reliable handle for condensation reactions to form active pyrazole or isoxazole cores.
Its favorable solubility profile and enhanced carbonyl reactivity make 149105-10-2 an excellent candidate for automated, continuous-flow manufacturing systems [1]. It allows for higher concentration feed streams and shorter residence times during reductive aminations or asymmetric hydrogenations compared to solid, unfluorinated acetophenone analogs.
Irritant